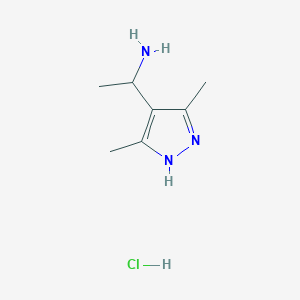
2,3,4-Trichloropyridine
Overview
Description
2,3,4-Trichloropyridine is a chlorinated derivative of pyridine, with the molecular formula C5H2Cl3N. It is a halogenated heterocyclic compound that finds applications in various fields of chemistry due to its unique reactivity and properties. This compound is known for its electron-deficient nature, making it highly reactive towards nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be prepared by reacting 2,6-dichloropyridine with chlorine gas in the presence of a catalyst . Another method involves the reaction of trichloroacetonitrile with acrolein to form 2,2,4-trichloro-5-oxopentanonitrile, which is then cyclized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can significantly influence the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its electron-deficient nature, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydrazine hydrate are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products:
Hydrazinopyridines: Formed through nucleophilic substitution with hydrazine hydrate.
Other Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Scientific Research Applications
2,3,4-Trichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-trichloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the substitution of chlorine atoms. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.
Comparison with Similar Compounds
2,3,5-Trichloropyridine: Another trichlorinated pyridine with similar reactivity but different substitution pattern.
2,4,6-Trichloropyridine: Known for its use in the synthesis of other heterocyclic compounds.
2-Chloropyridine: A simpler chlorinated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,3,4-Trichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of products that can be synthesized from it. Its electron-deficient nature makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
2,3,4-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHZXXPDUOVTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600627 | |
| Record name | 2,3,4-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55934-02-6 | |
| Record name | 2,3,4-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)





![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)


